molecular formula C9H12N2O2 B1374043 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1339256-33-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Cat. No.: B1374043
CAS No.: 1339256-33-5
M. Wt: 180.2 g/mol
InChI Key: IKBWGTJNGDKJTL-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexanone moiety. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of amidoximes with acyl chlorides in the presence of a base such as triethylamine can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is unique due to the combination of the oxadiazole ring with a cyclohexanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBWGTJNGDKJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339256-33-5
Record name 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
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